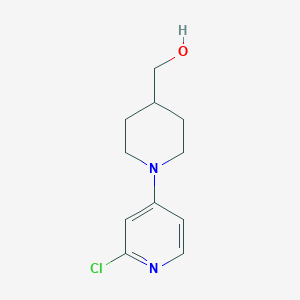
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol
概要
説明
“(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” is a chemical compound that has drawn attention in scientific research due to its potential as a therapeutic agent. It is a member of pyridines and an organohalogen compound .
Synthesis Analysis
The synthesis of this compound involves the use of 4-chloropyridine and 4-Piperidinemethanol . The latter is a cyclic secondary amine, and its standard molar enthalpies of combustion, sublimation, and formation have been determined .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring and a pyridine ring. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with a piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The compound is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.7 g/mol. It is a solid at room temperature . Its melting point is between 59-64 °C .科学的研究の応用
Synthesis and Characterization
Studies on compounds structurally related to “(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” have been focused on synthesis and characterization techniques. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds involves condensation reactions and is characterized by spectroscopic techniques and X-ray crystallography, confirming the structures through crystallographic data analysis (Benakaprasad et al., 2007; Girish et al., 2008). These studies contribute to understanding the structural details of piperidin-4-yl derivatives, including the chair conformation of the piperidine ring and the geometry around sulfur atoms.
Reactivity and Structural Studies
Research on the reactivity of chloropyridines with piperidine in methanol sheds light on their interactions and solvation effects, providing insights into their chemical behavior and potential applications in synthesis (Coppens et al., 2010). Additionally, studies on the crystal structure of related compounds reveal their molecular configurations, such as the chair conformation of the piperidine ring and the types of hydrogen bonds present, which are crucial for understanding their chemical properties and potential applications (Revathi et al., 2015).
Antimicrobial Activity
Some derivatives of 2-chloropyridine, when synthesized with various substituents, have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests potential applications of such compounds in developing antimicrobial agents, although further research would be necessary to explore this for “this compound” specifically.
Safety and Hazards
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with liver carboxyesterase (CES1), which converts it into its active form . This interaction is crucial for its biochemical activity, as it enables the compound to exert its effects on target biomolecules. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to selectively inhibit PCSK9 protein synthesis, which plays a role in cholesterol metabolism . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function. Furthermore, this compound may impact other cellular processes, such as cell proliferation and apoptosis, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as liver carboxyesterase (CES1), which converts it into its active form . This active form then selectively inhibits PCSK9 protein synthesis, leading to a decrease in PCSK9 levels and subsequent effects on cholesterol metabolism . Additionally, this compound may interact with other biomolecules, modulating their activity and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation can occur over time, leading to a decrease in its activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is well tolerated in rats and monkeys at certain dosages, with effective inhibition of PCSK9 protein synthesis observed at specific dose levels . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is converted into its active form by liver carboxyesterase (CES1), which plays a crucial role in its metabolic pathway . This conversion is essential for the compound’s activity, as it enables it to exert its effects on target biomolecules. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall metabolic profile.
特性
IUPAC Name |
[1-(2-chloropyridin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(1-4-13-11)14-5-2-9(8-15)3-6-14/h1,4,7,9,15H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCEEZFECAIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
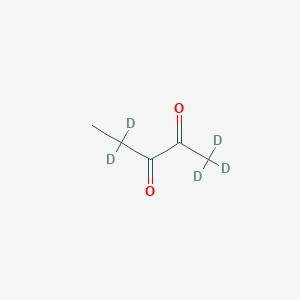

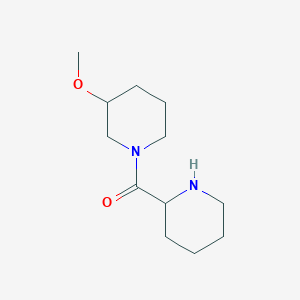
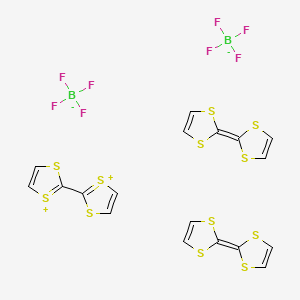

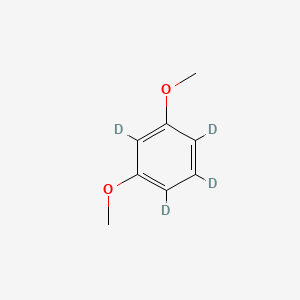
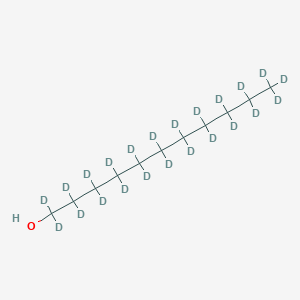
![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)
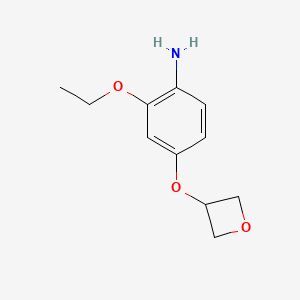
![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)
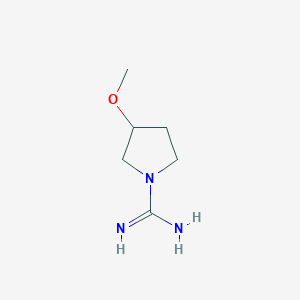
![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)
